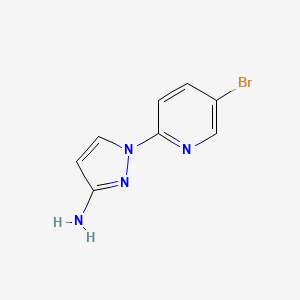

1-(5-Bromopyridin-2-yl)pyrazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(5-Bromopyridin-2-yl)pyrazol-3-amine” is a chemical compound with the CAS Number: 1494496-85-3 . It has a molecular weight of 239.07 and is typically in powder form .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines, which includes “this compound”, has been widely studied . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis

The molecular structure of “this compound” is a combination of a pyrazole and a pyridine ring . The compound has a planar and rigid structure, which makes it particularly useful in organic synthesis .Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridines, including “this compound”, have been described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . and is typically stored at room temperature .Aplicaciones Científicas De Investigación

Chemical Synthesis and Crystallography

Pyrazole derivatives are crucial in developing complex molecular structures, showcasing diverse intermolecular interactions and polymorphism. For example, studies on polymorphic forms of thiourea derivatives and derived 2-aminothiazoles reveal distinct hydrogen bonding patterns and crystal structures, underscoring the significance of pyrazole compounds in exploring molecular conformations and interactions (Böck et al., 2020). Similarly, the structural characterization of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles highlights the diverse protonation sites and hydrogen bonding patterns, offering insights into the molecular architecture of pyrazole-based compounds (Böck et al., 2021).

Biological Activity

Pyrazole derivatives are studied for their biological activities, including antitumor, antifungal, and antibacterial properties. For instance, pyrazolo[4,5,1-de]acridin-6-ones demonstrate notable antitumor activity against murine leukemia and solid tumors, emphasizing the therapeutic potential of pyrazole compounds in cancer treatment (Sugaya et al., 1994). Another study on pyrazole amide derivatives highlights their efficacy against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria, showcasing the relevance of pyrazole compounds in addressing antibiotic resistance (Ahmad et al., 2021).

Materials Science

In materials science, pyrazole derivatives contribute to developing novel materials with specific functional properties. For example, the study of the inhibitive action of bipyrazolic compounds on the corrosion of pure iron in acidic media demonstrates the application of pyrazole compounds in corrosion inhibition, an essential aspect of materials protection (Chetouani et al., 2005).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 1-(5-Bromopyridin-2-yl)-1h-pyrazol-3-amine is the Gag-Pol polyprotein . This polyprotein plays a crucial role in the life cycle of certain viruses, including the Hepatitis C virus .

Mode of Action

It is believed to interact with its target, the gag-pol polyprotein, and potentially inhibit its function

Biochemical Pathways

The biochemical pathways affected by 1-(5-Bromopyridin-2-yl)-1h-pyrazol-3-amine are not well-documented. Given its target, it may influence the pathways related to viral replication and protein synthesis. More research is needed to confirm this and to understand the downstream effects of these potential interactions .

Result of Action

Given its target, it may interfere with viral replication and protein synthesis, potentially leading to a decrease in viral load . .

Propiedades

IUPAC Name |

1-(5-bromopyridin-2-yl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-6-1-2-8(11-5-6)13-4-3-7(10)12-13/h1-5H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRPCUVTYIDKFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)N2C=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(4-Chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethenesulfonamide](/img/structure/B2978229.png)

![4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2978230.png)

![dimethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2978231.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978232.png)

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2978234.png)

![2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B2978235.png)

![N-Methyl-N-[1-(4-phenylphenyl)ethyl]but-2-ynamide](/img/structure/B2978239.png)

![Ethyl 2-(2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2978241.png)

![(E)-3-(4-isopropoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2978242.png)

![2-Chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propanamide](/img/structure/B2978248.png)